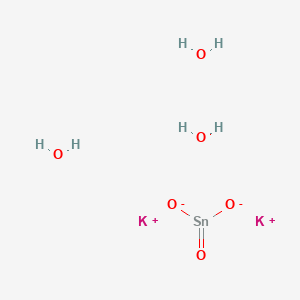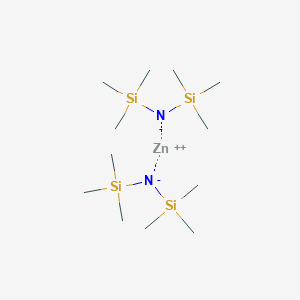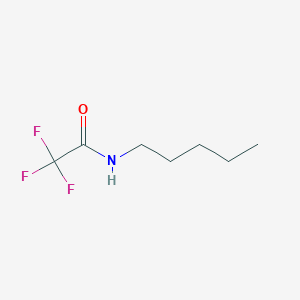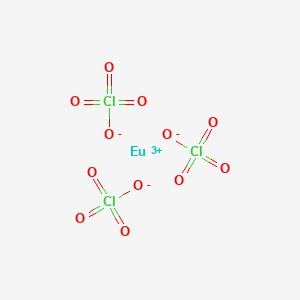
高氯酸铕
描述
Europium perchlorate is a chemical compound consisting of europium, a rare earth element, and perchlorate ions. It is commonly represented by the chemical formula Eu(ClO₄)₃. Europium perchlorate is known for its luminescent properties, making it valuable in various scientific and industrial applications .
科学研究应用
Europium perchlorate has a wide range of scientific research applications, including:
Chemistry: Used as a luminescent probe in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in biological labeling and imaging due to its luminescent properties.
Medicine: Investigated for potential use in medical diagnostics and imaging techniques.
Industry: Utilized in the production of luminescent materials for displays, lighting, and other applications.
准备方法
Synthetic Routes and Reaction Conditions: Europium perchlorate can be synthesized by reacting europium oxide (Eu₂O₃) with perchloric acid (HClO₄). The reaction typically occurs in an aqueous solution and involves the following steps:
- Dissolution of europium oxide in perchloric acid.
- Evaporation of the solvent to obtain europium perchlorate crystals.
Industrial Production Methods: In industrial settings, europium perchlorate is produced through a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The resulting europium perchlorate is often used in the production of luminescent materials and other specialized applications .
化学反应分析
Types of Reactions: Europium perchlorate undergoes various chemical reactions, including:
Oxidation: Europium perchlorate can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to europium chloride (EuCl₃) under specific conditions.
Complexation: Europium perchlorate readily forms complexes with various ligands, such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA).
Common Reagents and Conditions:
Oxidation: Reactions with reducing agents like hydrogen gas (H₂) or metals.
Reduction: Reactions with strong reducing agents like sodium borohydride (NaBH₄).
Complexation: Reactions with chelating agents in aqueous solutions.
Major Products Formed:
Oxidation: Formation of europium oxide (Eu₂O₃).
Reduction: Formation of europium chloride (EuCl₃).
Complexation: Formation of europium-EDTA or europium-DTPA complexes
作用机制
The mechanism of action of europium perchlorate primarily involves its luminescent properties. When excited by ultraviolet or visible light, europium ions emit light at specific wavelengths, resulting in luminescence. This property is exploited in various applications, such as biological imaging and luminescent materials. The molecular targets and pathways involved include the interaction of europium ions with surrounding ligands and the transfer of energy from the ligands to the europium ions .
相似化合物的比较
Europium chloride (EuCl₃): Similar luminescent properties but different chemical reactivity.
Europium nitrate (Eu(NO₃)₃): Used in similar applications but has different solubility and stability characteristics.
Europium acetate (Eu(CH₃COO)₃): Another luminescent compound with distinct chemical properties.
Uniqueness of Europium Perchlorate: Europium perchlorate is unique due to its strong oxidizing properties and its ability to form stable complexes with various ligands. These characteristics make it particularly valuable in applications requiring high luminescence and stability .
属性
IUPAC Name |
europium(3+);triperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Eu/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBBDPJZIDRZFY-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Eu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Eu(ClO4)3, Cl3EuO12 | |
| Record name | Europium(III) perchlorate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Europium(III)_perchlorate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13537-22-9 | |
| Record name | Europium(3+) perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Europium(3+) perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


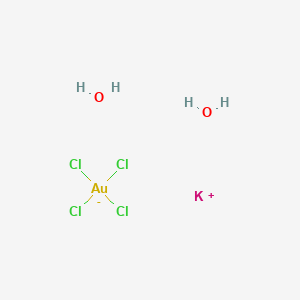
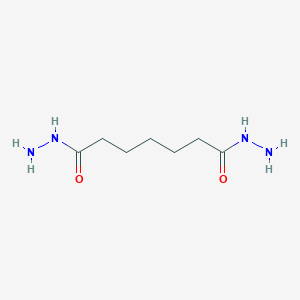


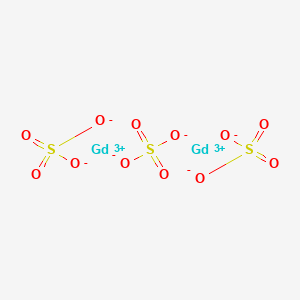
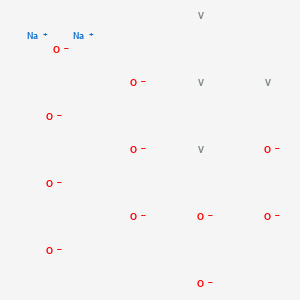


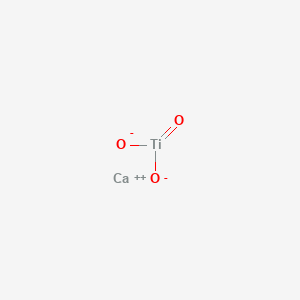
![3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate](/img/structure/B77972.png)
